molecular formula C8H9ClN2O4 B1313311 Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate CAS No. 923938-13-0

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate

Cat. No. B1313311
M. Wt: 232.62 g/mol
InChI Key: VHMJXXGDXNEVFA-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate” is a pyrimidine-based heterocyclic molecule. It has a molecular formula of C8H9ClN2O4 and a molecular weight of 232.622 .

Scientific Research Applications

Synthesis and Medicinal Applications

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate and its derivatives play a crucial role in the synthesis of various compounds with potential medicinal applications. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, shows significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). This highlights its potential in developing antitumor agents.

Role in Crystal Growth and Design

The compound is also significant in the field of crystal growth and design. The creation of isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine with various carboxylic acids indicates its utility in forming stable and reliable heterotetramers (Ebenezer et al., 2011). This has implications for the development of new materials with specific crystallographic properties.

Application in Synthesis of Herbicides

Moreover, it's used in the synthesis of halosulfuron-methyl, a promising herbicide, via selective chlorination of pyrazole-4-carboxylates (Morimoto et al., 1997). This demonstrates its role in agricultural chemistry and the development of new agrochemicals.

Antimicrobial Properties

Compounds synthesized from methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate derivatives have shown significant antimicrobial properties. A study involving the synthesis of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid and its evaluation for antimicrobial activity revealed promising results against various bacterial strains (Shastri & Post, 2019). This opens avenues for developing new antimicrobial agents.

Structural and Spectroscopic Analysis

In the field of spectroscopy and structural analysis, the compound and its derivatives have been studied for their molecular characteristics. For example, the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including 2-chloro-5-methylpyrimidine, have been investigated, providing insights into their potential applications in nonlinear optics and medicine (Hussain et al., 2020).

Environmental Chemistry

The degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a related compound, in subtropical soil regions have been studied, indicating its environmental impact and the efficiency of nitrogenous fertilizers in rice-wheat cropping systems (Srivastava et al., 2016). This has implications for agricultural practices and environmental conservation.

properties

IUPAC Name

methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4/c1-13-5-4(7(12)15-3)10-8(9)11-6(5)14-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMJXXGDXNEVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1OC)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467514
Record name Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate

CAS RN

923938-13-0
Record name Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Koch, B Attenni, S Malancona… - Journal of Medicinal …, 2006 - ACS Publications
Infections caused by hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. The polymerase of HCV is responsible for the …
Number of citations: 153 pubs.acs.org

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